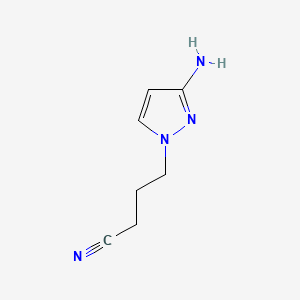
4-(3-amino-1H-pyrazol-1-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-amino-1H-pyrazol-1-yl)butanenitrile is an organic compound with the molecular formula C7H10N4. It features a pyrazole ring substituted with an amino group at the 3-position and a butanenitrile group at the 4-position.
Applications De Recherche Scientifique
4-(3-amino-1H-pyrazol-1-yl)butanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives can interact with a variety of biological targets, including receptors or enzymes such as p38mapk, and different kinases .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects .
Result of Action
Pyrazole derivatives are known to have a variety of effects at the molecular and cellular level .
Méthodes De Préparation
The synthesis of 4-(3-amino-1H-pyrazol-1-yl)butanenitrile typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 3-amino-1H-pyrazole with 4-chlorobutanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Analyse Des Réactions Chimiques
4-(3-amino-1H-pyrazol-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides. Major products formed from these reactions include nitro derivatives, primary amines, and substituted pyrazoles .
Comparaison Avec Des Composés Similaires
4-(3-amino-1H-pyrazol-1-yl)butanenitrile can be compared with other similar compounds, such as:
3-amino-1H-pyrazole: Lacks the butanenitrile group, making it less versatile in certain synthetic applications.
4-amino-1H-pyrazole: Similar structure but different substitution pattern, leading to different reactivity and applications.
5-amino-1H-pyrazole: Another positional isomer with distinct properties and uses.
The uniqueness of this compound lies in its combination of the pyrazole ring with both an amino group and a butanenitrile group, providing a versatile scaffold for further functionalization and application .
Propriétés
IUPAC Name |
4-(3-aminopyrazol-1-yl)butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-4-1-2-5-11-6-3-7(9)10-11/h3,6H,1-2,5H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKDETKBCPNBLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Silane, [(2-ethoxy-1-methoxycyclopropyl)ethynyl]trimethyl-, (1S-trans)- (9CI)](/img/new.no-structure.jpg)
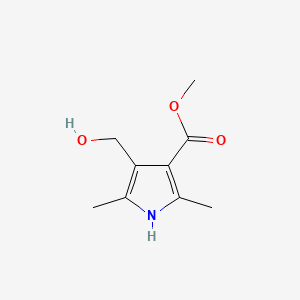
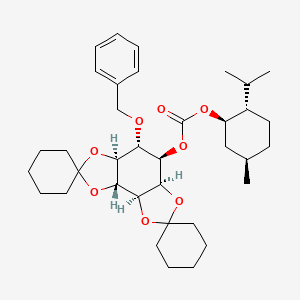

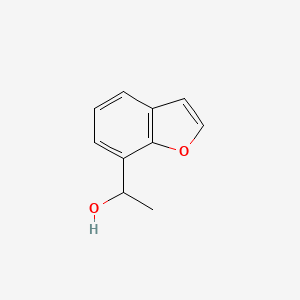
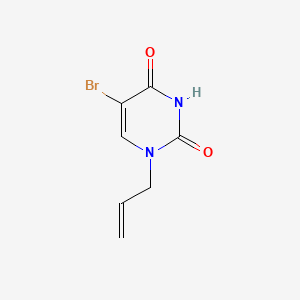
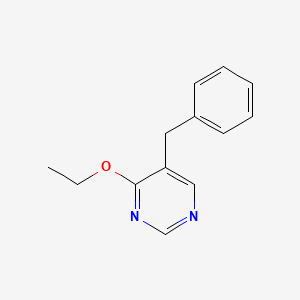
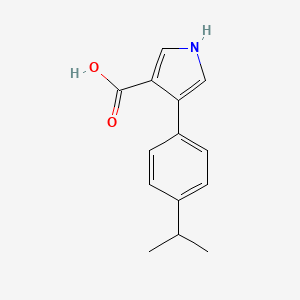
![4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide](/img/structure/B574418.png)
